molecular formula C26H29Cl2NO B12422468 Clomifene-d5 (hydrochloride)

Clomifene-d5 (hydrochloride)

Cat. No.: B12422468
M. Wt: 447.4 g/mol
InChI Key: KKBZGZWPJGOGJF-FKBJCHEPSA-N
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Description

Clomifene-d5 (hydrochloride) is a deuterium-labeled derivative of Clomifene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Clomifene. The deuterium labeling allows for more precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clomifene-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Clomifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated benzene derivatives, which are then used to synthesize the deuterated Clomifene. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of Clomifene-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Clomifene-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clomifene-d5 (hydrochloride) is widely used in scientific research due to its unique properties:

Mechanism of Action

Clomifene-d5 (hydrochloride) functions similarly to Clomifene by acting as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. This binding inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone and luteinizing hormone. These hormones stimulate the growth and maturation of ovarian follicles, ultimately inducing ovulation .

Comparison with Similar Compounds

Uniqueness of Clomifene-d5 (hydrochloride): The primary distinction of Clomifene-d5 (hydrochloride) lies in its deuterium labeling, which allows for more precise tracking and analysis in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Clomifene, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C26H29Cl2NO

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D;

InChI Key

KKBZGZWPJGOGJF-FKBJCHEPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

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